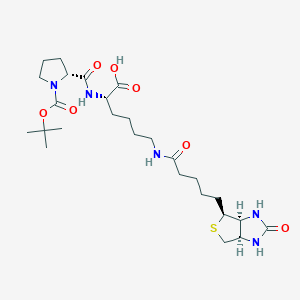

Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH

Beschreibung

Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is a synthetic amino acid derivative designed for site-specific biotinylation in peptide synthesis. The compound features:

- Boc (tert-butoxycarbonyl) protecting group on the N-terminal D-proline residue, ensuring stability during solid-phase peptide synthesis (SPPS) .

- D-proline configuration, which introduces conformational rigidity and resistance to enzymatic degradation compared to L-proline .

- Lysine side chain modified with two biotinyl groups, enabling high-affinity interactions with avidin/streptavidin for applications in affinity purification, diagnostics, or targeted drug delivery .

Its unique structure combines stereochemical control (D-proline) with dual biotinylation, distinguishing it from conventional biotinylated lysine analogs.

Eigenschaften

Molekularformel |

C26H43N5O7S |

|---|---|

Molekulargewicht |

569.7 g/mol |

IUPAC-Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C26H43N5O7S/c1-26(2,3)38-25(37)31-14-8-10-18(31)22(33)28-16(23(34)35)9-6-7-13-27-20(32)12-5-4-11-19-21-17(15-39-19)29-24(36)30-21/h16-19,21H,4-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H2,29,30,36)/t16-,17-,18+,19-,21-/m0/s1 |

InChI-Schlüssel |

YIFYSEWVLQYMPH-UNJWAJPSSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Loading

- Resin : Para-methylbenzhydrylamine (MBHA) resin preloaded with the C-terminal carboxylate of D-proline.

- Coupling reagent : Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP) with 1-hydroxy-7-azabenzotriazole (HOAt) for efficient activation.

- Base : N-methylmorpholine (NMM) in dimethylformamide (DMF).

Procedure :

- Swell resin in DMF (30 min).

- Deprotect Boc group using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (2 × 5 min).

- Neutralize with 5% diisopropylethylamine (DIPEA) in DMF.

- Couple Boc-D-Pro-OH (3 eq) via PyBOP/HOAt activation (2 hr, RT).

Lysine Incorporation and Orthogonal Protection

The lysine residue requires dual biotinylation at its ε-amino group, necessitating a multi-step protection strategy.

Coupling of Lysine with Alloc Protection

- Lysine derivative : Boc-Lys(Alloc)-OH (Alloc = allyloxycarbonyl).

- Activation : 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with HOAt.

Procedure :

Alloc Deprotection and First Biotinylation

- Alloc removal : Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM (2 × 15 min).

- Biotin activation : Biotin-OSu (biotin N-hydroxysuccinimide ester) in DMF with DIPEA (2.5 eq).

Procedure :

Second Biotinylation via On-Resin Branching

To introduce the second biotin, a diaminohexanoic acid (DAH) spacer is inserted:

- Couple Fmoc-DAH-OH (3 eq) using HCTU/NMM.

- Deprotect Fmoc with 20% piperidine in DMF.

- React with biotin-OSu as above.

Final Deprotection and Cleavage

Resin Cleavage

- Cleavage cocktail : HF (for Boc strategy) or TFA (for Fmoc strategy).

- Conditions : HF (10 mL/g resin) at 0°C for 1 hr.

Yield : 65–75% after HPLC purification.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purity Assessment

Comparative Methodologies

Challenges and Optimization

Stereochemical Integrity

Analyse Chemischer Reaktionen

Types of Reactions

Biocytin-N-(t-boc)-L-proline undergoes various chemical reactions, including:

Deprotection Reactions: The t-boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amino group.

Coupling Reactions: The compound can be coupled with other amino acids or peptides using carbodiimide-based coupling reagents.

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of bases like DIPEA.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

Deprotection: Free biocytin and L-proline.

Coupling: Extended peptides or biocytin-containing peptides.

Hydrolysis: Biocytin and L-proline.

Wissenschaftliche Forschungsanwendungen

Biocytin-N-(t-boc)-L-proline has a wide range of applications in scientific research:

Proteomics: Used as an intermediate in the synthesis of biocytin-containing peptides for studying protein-protein interactions.

Neuroanatomy: Employed as a tracer for mapping neural pathways due to its ability to be detected with avidin or streptavidin probes.

Biotinidase Assays: Utilized as a substrate to study the specificity and kinetics of biotinidase enzymes.

Drug Development: Investigated for its potential in developing biotinylated drugs for targeted delivery.

Wirkmechanismus

The mechanism of action of Biocytin-N-(t-boc)-L-proline involves its interaction with biotin-binding proteins such as avidin and streptavidin. The t-boc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions or interact with target proteins. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating detection and purification .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural and Functional Properties

*Estimated based on structural composition.

Key Differences

Biotinylation Density: Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH contains two biotinyl groups, enabling stronger avidin binding (avidity effect) compared to single-biotinylated analogs like H-Lys(Biotinyl)-OH . This property is critical in applications requiring robust immobilization, such as surface plasmon resonance (SPR) or pull-down assays .

Protecting Groups :

- The Boc group in Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH is acid-labile, compatible with Merrifield resin-based SPPS, whereas Fmoc-Lys(Biotinyl)-OH requires base-labile deprotection (e.g., piperidine) .

- Boc protection is less polar than Fmoc, improving solubility in organic solvents during coupling reactions .

Stereochemistry :

- The D-proline residue imposes a distinct conformational profile, enhancing protease resistance compared to L-proline-containing peptides . This is advantageous in vivo applications where peptide stability is paramount.

Biochemical and Biophysical Comparisons

Table 2: Biophysical and Biochemical Properties

| Property | Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH | H-Lys(Biotinyl)-OH | Fmoc-Lys(Biotinyl)-OH |

|---|---|---|---|

| Solubility | Moderate in DMF/DCM | Low in water | High in DMSO/DMF |

| Avidin Binding (Kd) | ~10⁻¹⁵ M (multivalent) | ~10⁻¹⁴ M | ~10⁻¹⁴ M |

| Enzyme Recognition | Low (steric hindrance) | Moderate | Moderate |

| Thermal Stability | High (D-Pro rigidity) | Moderate | Low (Fmoc cleavage) |

Research Findings

- Avidin Binding : Dual biotinylation enhances binding avidity by ~100-fold compared to single-biotinylated lysine, as demonstrated in pull-down assays using streptavidin beads . However, this benefit is offset in enzyme-based systems (e.g., BirA-mediated biotinylation), where steric hindrance from dual biotin groups reduces recognition efficiency .

- Synthesis Challenges : Coupling Boc-D-Pro-Lys(biotinyl)(biotinyl)-OH requires optimized activation reagents (e.g., PyBOP/HOBt) due to the bulkiness of dual biotinyl groups, similar to Fmoc–Glu(biotinyl–PEG)–OH coupling protocols .

- Proteomic Applications : In quantitative biotinylproteomics, dual biotinylation reduces false positives by increasing binding specificity, as shown in tandem enrichment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.